

6-(4-Chlorophenoxy)quinolin-5-amine molecular weight and formula

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)quinolin-5-amine

CAS No.: 1157636-06-0

Cat. No.: B2991889

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Technical Profile: 6-(4-Chlorophenoxy)quinolin-5-amine

Molecular Weight & Formula Specification Guide[1][2]

Core Identity & Physicochemical Parameters[3]

The molecule is a substituted quinoline derivative characterized by an electron-rich amine at position 5 and a lipophilic 4-chlorophenoxy ether at position 6. This specific ortho-substitution pattern (5-amino-6-aryloxy) is synthetically challenging but highly valuable for creating rigidified tricyclic systems or facilitating specific hydrogen bonding networks in protein active sites.

Table 1: Physicochemical Specifications

Parameter	Specification	Technical Note
IUPAC Name	6-(4-Chlorophenoxy)quinolin-5-amine	Primary identifier for regulatory filing.
CAS Registry Number	1157636-06-0	Key index for chemical sourcing [1].[1][2]
Molecular Formula	C ₁₅ H ₁₁ ClN ₂ O	Carbon count includes the phenoxy tail.
Molecular Weight	270.71 g/mol	Monoisotopic mass: 270.056 g/mol .
Exact Mass	270.0563	Critical for High-Res MS (HRMS) validation.
LogP (Predicted)	~3.8 - 4.2	Highly lipophilic due to the chlorophenoxy group.
pKa (Predicted)	~4.5 (Quinoline N), ~2.5 (Aniline N)	The 5-amino group is weakly basic due to conjugation.
Appearance	Off-white to pale yellow solid	Typical of oxidized aniline derivatives.

Structural Analysis & Pharmacophore Mapping

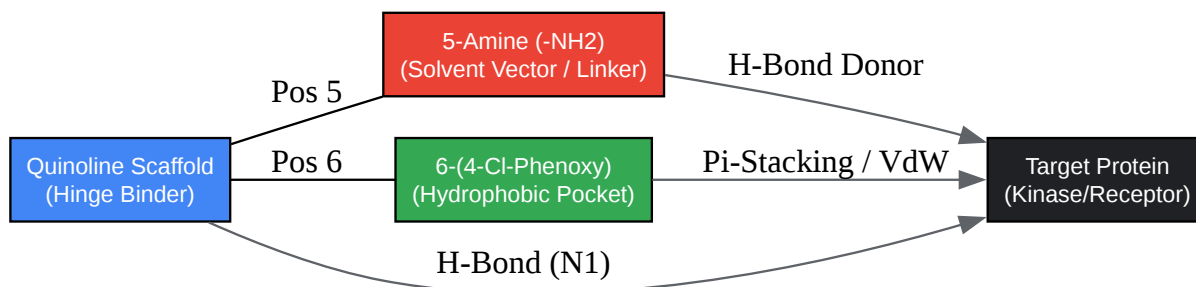
From a drug design perspective, **6-(4-Chlorophenoxy)quinolin-5-amine** acts as a bi-functional pharmacophore.

- **Quinoline Core (Positions 1-8):** Acts as a flat, aromatic anchor. In kinase inhibitors, the Nitrogen (N1) often functions as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.
- **5-Amine Handle:** A nucleophilic site ready for derivatization (e.g., amide coupling, urea formation) to extend into the solvent-exposed front or the "gatekeeper" region.
- **6-Phenoxy "Tail":** The 4-chlorophenoxy group provides a hydrophobic extension, often designed to occupy the deep hydrophobic back-pocket (selectivity pocket) of enzymes like c-

Met or VEGFR.

Pharmacophore Logic Diagram

The following diagram illustrates the structural logic and potential binding interactions of this scaffold.



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Figure 1: Pharmacophore mapping of the **6-(4-Chlorophenoxy)quinolin-5-amine** scaffold showing interaction vectors.

Synthetic Methodology & Causality

Synthesizing the 5-amino-6-aryloxy pattern is non-trivial because nucleophilic aromatic substitution (S_NAr) on the quinoline ring is generally favored at the 2- and 4-positions. To install the phenoxy group at position 6, one must exploit the ortho-nitro activation strategy.

Recommended Synthetic Route

The most robust pathway involves nitration to activate the C6-halogen, followed by ether formation and reduction.

- Precursor Selection: Start with 6-chloroquinoline.
- Regioselective Nitration: Nitration of quinoline occurs preferentially at C5 and C8. With a halogen at C6, the C5 position is sterically accessible and electronically activated (ortho to Cl).

- **SNAr Displacement:** The nitro group at C5 withdraws electron density, making the C6-chloride susceptible to nucleophilic attack by 4-chlorophenol.
- **Reduction:** The nitro group is reduced to the final amine.

Experimental Workflow (Step-by-Step)

Step 1: Nitration (Activation)

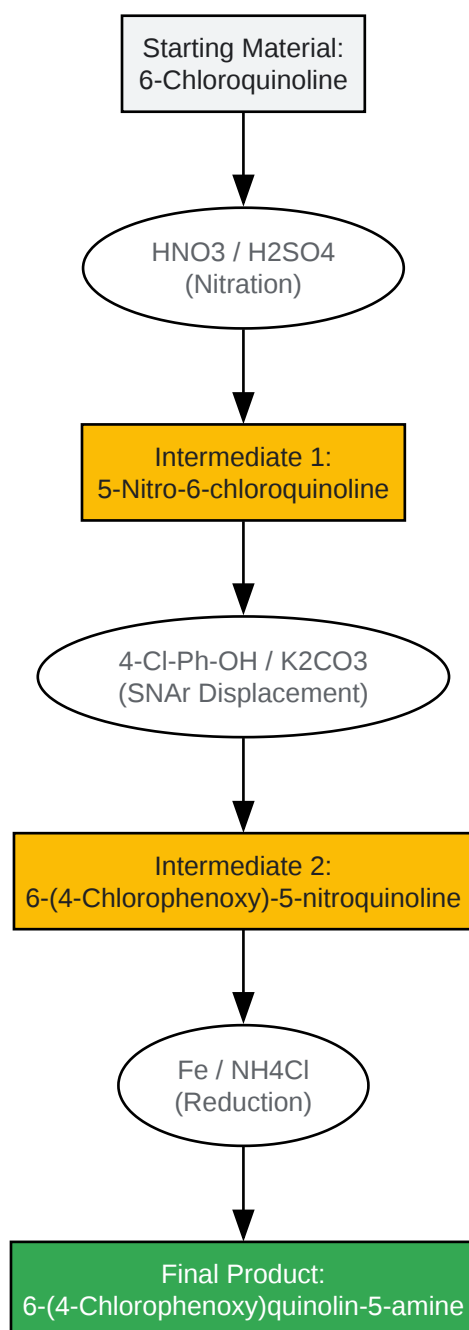
- **Reagents:** 6-Chloroquinoline, fuming HNO₃, H₂SO₄.
- **Protocol:** Dissolve 6-chloroquinoline in H₂SO₄ at 0°C. Add HNO₃ dropwise. Warm to RT.
- **Causality:** The strongly acidic medium protonates the quinoline nitrogen, deactivating the ring, but the 5-position remains the most nucleophilic site for electrophilic aromatic substitution due to resonance stability of the intermediate.
- **Intermediate:** 5-Nitro-6-chloroquinoline.

Step 2: Ether Formation (SNAr)

- **Reagents:** 5-Nitro-6-chloroquinoline, 4-chlorophenol, K₂CO₃, DMF (anhydrous).
- **Protocol:** Heat at 80-100°C for 4-6 hours.
- **Causality:** The ortho-nitro group creates a "Meisenheimer complex" transition state, dramatically lowering the activation energy for displacing the chlorine.
- **Intermediate:** 6-(4-Chlorophenoxy)-5-nitroquinoline.

Step 3: Reduction (Final Product)

- **Reagents:** Fe powder/NH₄Cl (Bechamp) or H₂/Pd-C.
- **Protocol:** Reflux in EtOH/Water (3:1) with Fe powder.
- **Validation:** Monitor disappearance of the yellow nitro compound and appearance of the fluorescent amino quinoline.



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Figure 2: Synthetic pathway utilizing ortho-nitro activation for regioselective functionalization.

Analytical Validation Protocols

To ensure scientific integrity in drug development, the identity of this molecule must be validated using the following self-validating protocols.

A. High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
 - 0-2 min: 5% B
 - 2-10 min: 5% -> 95% B
- Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).
- Expected Retention: The molecule is lipophilic; expect elution late in the gradient (approx. 7-8 min on a 10 min run).

B. Proton NMR (^1H NMR) Signatures

Solvent: DMSO- d_6 .

- Amine Protons: Broad singlet around 5.5 - 6.5 ppm (exchangeable with D_2O).
- Quinoline Protons: Distinct pattern for the heterocyclic ring (H2, H3, H4, H8). Note that H4 and H8 usually appear most downfield (~8.5-9.0 ppm).
- Phenoxy Protons: Two doublets (AA'BB' system) roughly between 6.9 - 7.4 ppm, characteristic of the para-chlorophenyl group.

Handling and Safety (GHS)

As an aromatic amine and halogenated compound, standard safety protocols apply.

- Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aromatic amines can oxidize (darken) upon prolonged exposure to air [2].
- Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

References

- Chemical Abstracts Service (CAS). (2024). Registry Number 1157636-06-0.[1][2][3] American Chemical Society.
- Sigma-Aldrich. (2024). Safety Data Sheet: Substituted Aminoquinolines. Merck KGaA.
- BLD Pharm. (2024). Product Analysis: **6-(4-Chlorophenoxy)quinolin-5-amine**.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

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Sources

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- 2. [50358-38-8|6-Methoxyquinolin-5-amine|BLD Pharm \[bldpharm.com\]](#)
- 3. [1157636-06-0 · 6-\(4-chlorophenoxy\)quinolin-5-amine · 6-\(4-chlorophenoxy\)quinolin-5-amine 【詳細情報】 | 試薬-富士フイルム和光純薬 \[labchem-wako.fujifilm.com\]](#)
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